1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide
Description
1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide is a synthetic piperidine-derived carboxamide featuring a 2-methylbenzoyl group at the piperidine nitrogen and a sulfamoylphenyl-substituted ethylamine side chain. The sulfamoylphenyl group is a hallmark of compounds targeting enzymes with sulfonamide-binding pockets, such as carbonic anhydrases or kinase domains .
Properties
Molecular Formula |
C22H27N3O4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-(2-methylbenzoyl)-N-[1-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27N3O4S/c1-15-5-3-4-6-20(15)22(27)25-13-11-18(12-14-25)21(26)24-16(2)17-7-9-19(10-8-17)30(23,28)29/h3-10,16,18H,11-14H2,1-2H3,(H,24,26)(H2,23,28,29) |
InChI Key |
AMHPNFCOXACDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC(C)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 2-methylbenzoyl chloride and an appropriate catalyst.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced through sulfonation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-4-carboxamides, which are often modified at the piperidine nitrogen and the carboxamide side chain to optimize target binding. Below is a comparative analysis of key analogs from the evidence:
Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Derivatives
*Calculated based on molecular formula C22H25N3O4S.
Key Observations:
Substituent Impact on Target Specificity: The sulfamoylphenyl group in the target compound is structurally distinct from the pyridinyl () or thiophenylethyl () groups in other analogs. The 2-methylbenzoyl substituent may improve metabolic stability compared to bulkier groups like purin-6-yl () or benzo[d]oxazol-2-ylmethyl ().
Biological Activity Trends :
- Analogs with pyridinyl or chlorophenyl side chains (e.g., ) exhibit antiviral activity, while purine -containing derivatives () show kinase inhibition. This suggests that the target compound’s activity may depend on the interplay between its benzoyl and sulfamoyl groups.
- Compounds with trifluoromethyl or thiophene moieties () often display enhanced lipophilicity, which could influence blood-brain barrier penetration.
Biological Activity
1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide is a compound of interest due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C22H27N3O4S
- Molecular Weight : 429.5 g/mol
- CAS Number : 1090850-87-5
Synthesis
The synthesis of 1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide involves a multi-step process that typically includes:
- Formation of the piperidine core.
- Introduction of the 2-methylbenzoyl and sulfonamide groups.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Pharmacological Evaluation
Research has indicated that compounds similar to 1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide exhibit various biological activities, including:
- Calcium Channel Inhibition : Studies show that derivatives of piperidine-4-carboxamide can inhibit T-type calcium channels, which are crucial in regulating cardiac and neuronal excitability. This inhibition may contribute to the compound's potential as an antihypertensive agent .
- Antimicrobial Activity : Similar compounds have demonstrated moderate to good antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications in the piperidine structure can enhance antimicrobial efficacy .
Case Studies
- Antihypertensive Effects : In a study on spontaneously hypertensive rats, compounds structurally related to 1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide showed significant reductions in blood pressure without causing reflex tachycardia, indicating a favorable safety profile for cardiovascular applications .
- Antimicrobial Testing : A series of synthesized piperazine derivatives were tested for antimicrobial activity, revealing that certain modifications led to enhanced efficacy against resistant bacterial strains. This highlights the potential for developing new antibiotics based on the piperidine framework .
Structure-Activity Relationship (SAR)
The biological activity of 1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide can be influenced by various structural modifications:
- The presence of the sulfonamide group is critical for enhancing solubility and biological activity.
- Substituents on the benzoyl moiety can modulate the potency and selectivity towards specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
